molecular formula C15H15N5O B1675408 N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 108825-65-6

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No. B1675408
M. Wt: 281.31 g/mol
InChI Key: WPAQLESUVYGUJZ-UHFFFAOYSA-N
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Description

“N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is an organic compound with the CAS Number: 108825-65-6 . It has a molecular weight of 281.32 . This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a boiling point of 200-201°C . It is a solid at ambient temperature . Its solubility in DMSO and ethanol is 28.13 (Max Conc. mg/mL);100.0 (Max Conc. mM) .

Scientific Research Applications

Anticancer and Antimicrobial Activity

  • Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, demonstrating inhibition activity against the HCT 116 cancer cell line and antimicrobial activities. These compounds, including variants similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, were active with IC50 values ranging between 70 and 90 µg mL-1 (Kumar et al., 2019).

Antiviral Activity

  • Shamroukh and Ali (2008) reported on compounds including 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives showing promising antiviral activity against hepatitis-A virus (HAV). The plaque reduction infectivity assay was used, with one compound exhibiting the highest effect on HAV compared to other tested compounds (Shamroukh & Ali, 2008).

Structural and Computational Analysis

  • Sallam et al. (2021) conducted a study on pyridazine analogs, crucial in medicinal chemistry, including compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine. The research involved spectroscopic techniques, XRD, and Density Functional Theory calculations, providing insights into the molecular structure and interactions (Sallam et al., 2021).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302+H312+H332;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and may cause respiratory irritation . The recommended precautionary statements are P261;P271;P280, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQLESUVYGUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371981
Record name N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

CAS RN

108825-65-6
Record name CL-285032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-285032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 12.5 g portion of N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide was added to 500 ml of dimethylformamide under argon. A 2.47 g portion of sodium hydride (50% in oil) was added, this mixture was stirred one hour, then 3.2 ml of methyl iodide was added. This mixture was stirred for 2.5 days, then poured into 1.5 liters of water and extracted with 150 ml portions of dichloromethane. The extracts were combined, dried and concentrated in vacuo. The residue was chromatographed as described in Example 1. Fractions 8-15 were combined, concentrated and the solid recrystallized from dichloromethane-hexane, giving 8.5 g of the desired product, mp 200°-203° C.
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3.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
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Citations

For This Compound
38
Citations
M Roos, U Pradère, RP Ngondo, A Behera… - ACS chemical …, 2016 - ACS Publications
New discoveries in RNA biology underscore a need for chemical tools to clarify their roles in pathophysiological mechanisms. In certain cancers, synthesis of the let-7 microRNA tumor …
Number of citations: 139 pubs.acs.org
C Xie, Y Chen, D Luo, Z Zhuang, H Jin… - Signal transduction and …, 2021 - nature.com
The COVID-19 pandemic caused by SARS-CoV-2 has led to acute respiratory distress syndrome (ARDS) with a high rate of death. An excessive inflammatory response, caused by virus …
Number of citations: 20 www.nature.com
SW Shahab, CM Roggeveen, J Sun… - Molecular …, 2023 - Wiley Online Library
Children with group 3 medulloblastoma (G3 MB) have a very poor prognosis and many do not survive beyond 5 years after diagnosis. A factor that may contribute to this is the lack of …
Number of citations: 3 febs.onlinelibrary.wiley.com
Y Ren, Y Wang, J Zhang, Q Wang… - Clinical …, 2019 - clinicalepigeneticsjournal …
Nearly 25% of long intergenic non-coding RNAs (lincRNAs) recruit chromatin-modifying proteins (eg, EZH2) to silence target genes. HOX antisense intergenic RNA (HOTAIR) is …
C Chen, L Bai, F Cao, S Wang, H He, M Song, H Chen… - Oncogene, 2019 - nature.com
The altered metabolism and acidic microenvironment plays an important role in promoting tumor malignant characteristics. A small population of cancer stem cells (CSCs) were …
Number of citations: 68 www.nature.com
VG D'Agostino, D Sighel, C Zucal… - … Life Sciences R&D, 2019 - journals.sagepub.com
RNA-binding proteins (RBPs) are pleiotropic factors that control the processing and functional compartmentalization of transcripts by binding primarily to mRNA untranslated regions (…
Number of citations: 28 journals.sagepub.com
JW Franses, J Philipp, P Missios, I Bhan, A Liu… - Nature …, 2020 - nature.com
Pancreatic ductal adenocarcinoma (PDAC) lethality is due to metastatic dissemination. Characterization of rare, heterogeneous circulating tumor cells (CTCs) can provide insight into …
Number of citations: 52 www.nature.com
S Zhu, S Rooney, G Michlewski - International Journal of Molecular …, 2020 - mdpi.com
RNA-binding proteins (RBPs) are involved in regulating all aspects of RNA metabolism, including processing, transport, translation, and degradation. Dysregulation of RNA metabolism …
Number of citations: 33 www.mdpi.com
E Lekka, A Kokanovic, S Mosole, G Civenni… - Nature …, 2022 - nature.com
Lin28 RNA-binding proteins are stem-cell factors that play key roles in development. Lin28 suppresses the biogenesis of let-7 microRNAs and regulates mRNA translation. Notably, let-…
Number of citations: 2 www.nature.com
Y Chen, C Xie, X Zheng, X Nie, Z Wang, H Liu… - Cancer immunology …, 2019 - AACR
The immunocheckpoint protein PD-1/PD-L1 is considered a promising target for cancer immunotherapeutics. However, the objective response rate using antibodies that block the …
Number of citations: 68 aacrjournals.org

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